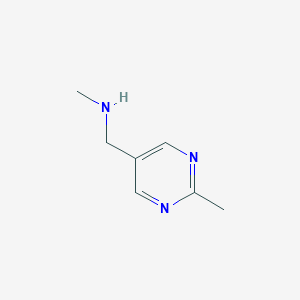

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine typically involves the alkylation of 2-methylpyrimidine with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methyl iodide and a base such as sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine has shown potential as a building block for synthesizing more complex pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Studies have indicated its possible role in modulating enzyme activity related to cancer cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as HCT-116, with an IC50 value of 10 µM. The mechanism involves activation of caspases and alteration of apoptotic protein expression.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Induces apoptosis through caspase activation |

| HeLa | 20 | Alters cell cycle dynamics |

| A549 | 15 | Inhibits cell proliferation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Preliminary tests indicate moderate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 3: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

In Vitro Studies on Cancer Cell Lines

A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent.

Antimicrobial Efficacy Evaluation

Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine: Another compound with a similar structure but different functional groups.

Uniqueness

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring with a methyl group at the 2-position. This structural feature is crucial as it influences the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C8H12N4 |

| Molecular Weight | 164.20 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Structural Features | Contains a pyrimidine ring and a methylamine group |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.

Enzyme Interaction

Research indicates that this compound may interact with various metabolic pathways, influencing enzyme functions that are critical for cancer cell proliferation and survival. For instance, studies have suggested that it could inhibit certain kinases involved in tumor growth, although detailed molecular mechanisms remain to be fully elucidated .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCT-116. The compound was observed to alter the expression of key proteins involved in the apoptotic pathway, including an increase in pro-apoptotic markers like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Induces apoptosis through caspase activation |

| HeLa | 20 | Alters cell cycle dynamics |

| A549 | 15 | Inhibits cell proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary tests have shown moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent .

- Antimicrobial Efficacy Evaluation : Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment .

Properties

IUPAC Name |

N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZINXDIQPONN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628986 |

Source

|

| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248406-79-2 |

Source

|

| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.